molecular formula C8H11ClOS B13595597 2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol

2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol

Cat. No.: B13595597
M. Wt: 190.69 g/mol
InChI Key: FYBLIXYTJKEAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of a chlorinated thiophene ring attached to a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable alcohol under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chlorothiophen-2-yl)ethanol: Similar structure but with an ethanol group instead of methylpropanol.

    2-(5-Chlorothiophen-2-yl)acetic acid: Contains an acetic acid group instead of methylpropanol.

    2-(5-Chlorothiophen-2-yl)propanoic acid: Similar structure with a propanoic acid group.

Uniqueness

2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of a chlorinated thiophene ring and a methylpropanol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11ClOS

Molecular Weight

190.69 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H11ClOS/c1-8(2,5-10)6-3-4-7(9)11-6/h3-4,10H,5H2,1-2H3

InChI Key

FYBLIXYTJKEAMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=C(S1)Cl

Origin of Product

United States

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